

Lophenol: A Comprehensive Technical Guide for Researchers

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CAS Number: 481-25-4[1] Molecular Formula: C28H48O[1] Molecular Weight: 400.7 g/mol [2]

This technical guide provides an in-depth overview of **Lophenol** (4α -methyl- 5α -cholest-7-en- 3β -ol), a significant metabolic intermediate in the biosynthesis of plant sterols.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its chemical properties, experimental protocols, and biological context.

Physicochemical and Spectral Data

Lophenol is a steroidal compound with a complex structure, necessitating precise analytical characterization. The following tables summarize its key physicochemical properties and provide a guide to its spectral features.

Table 1: Physicochemical Properties of **Lophenol**



Property	Value	Source
Molecular Formula	C28H48O	PubChem[2]
Molecular Weight	400.7 g/mol	PubChem[2]
CAS Number	481-25-4	Wikipedia[1]
LogP	7.634	InvivoChem
Hydrogen Bond Donor Count	1	InvivoChem
Hydrogen Bond Acceptor Count	1	InvivoChem
Rotatable Bond Count	5	InvivoChem

Table 2: General Spectral Data for **Lophenol** Analysis

Technique	General Expected Features for Sterols/Phenols
¹ H NMR	Signals in the upfield region for the numerous aliphatic protons. A signal for the hydroxyl proton, which can be broad and its chemical shift can vary depending on the solvent and concentration.
¹³ C NMR	A large number of signals in the aliphatic region. Signals corresponding to the carbon bearing the hydroxyl group and the carbons involved in the double bond would be expected in their characteristic regions.
Mass Spectrometry (MS)	A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the sterol core, often involving the loss of water from the hydroxyl group and cleavage of the side chain.



Experimental Protocols

General Protocol for Extraction and Purification of Lophenol from Plant Material

This protocol provides a general methodology for the extraction and purification of **Lophenol** from plant sources, based on established techniques for phytosterols. The specific plant matrix may require optimization of the described steps.

1. Sample Preparation:

- Air-dry the plant material (e.g., leaves, seeds) at room temperature or in an oven at a low temperature (40-60°C) to a constant weight.
- Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

- Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container for several days with periodic agitation.
- Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a suitable solvent. This method is efficient but may not be suitable for thermolabile compounds.
- The choice of solvent is critical; methanol and ethanol are commonly used for extracting sterols.

3. Filtration and Concentration:

- Filter the extract to remove solid plant debris.
- Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
- 4. Fractionation and Purification:



- Liquid-Liquid Partitioning: Dissolve the crude extract in a solvent mixture (e.g., methanol/water) and partition it against a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar compounds.
- · Column Chromatography:
 - Subject the polar fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.
 - Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).
 - Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Lophenol.
- High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.

In Vivo Protocol for Assessing Hepatoprotective Activity of Lophenol

The following protocol is a summary of a published study investigating the hepatoprotective effects of **Lophenol** in an animal model.

- 1. Animal Model:
- Use healthy adult mice, divided into experimental and control groups.
- 2. Dosing and Administration:
- Prepare a vehicle solution (e.g., 0.1% DMSO in saline) for dissolving **Lophenol**.
- Administer Lophenol orally or via intraperitoneal injection at desired concentrations (e.g., 25 and 50 mg/kg body weight) for a specified period (e.g., 7 days).
- Include a positive control group (e.g., treated with silymarin) and a negative control group (vehicle only).



- 3. Induction of Hepatotoxicity:
- On the final day of treatment, induce liver damage in all groups except the vehicle control by administering a hepatotoxic agent (e.g., acetaminophen).
- 4. Sample Collection and Analysis:
- After a set period post-induction, collect blood and liver tissue samples.
- Analyze serum for liver function markers (e.g., ALT, AST, ALP).
- Perform histopathological examination of the liver tissue to assess the extent of damage and the protective effect of Lophenol.

Biological Role and Pathways

Lophenol is a key intermediate in the biosynthesis of phytosterols (plant sterols), which are essential components of plant cell membranes and precursors to certain plant hormones. The pathway leading to common phytosterols such as campesterol and sitosterol involves a critical bifurcation point after the formation of 24-methylene**lophenol**.

Plant Sterol Biosynthesis Pathway

The following diagram illustrates a simplified workflow of the later stages of plant sterol biosynthesis, highlighting the position of **Lophenol**.



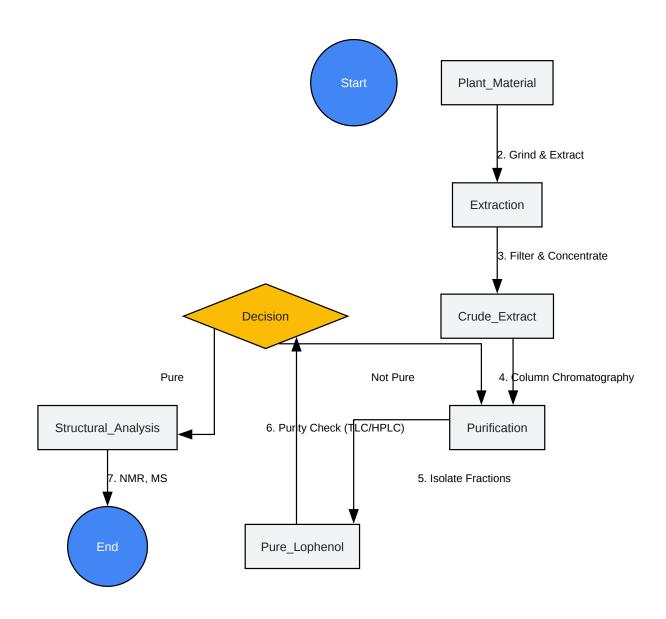
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Caption: Simplified Plant Sterol Biosynthesis Pathway.



Experimental Workflow for Lophenol Analysis

The following diagram outlines a typical experimental workflow for the extraction, purification, and analysis of **Lophenol** from a plant source.



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References

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